(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-bromobenzylamine with 4-(dimethylamino)benzaldehyde to form a Schiff base. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification steps may include crystallization and chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities, making it a promising candidate for new drug development .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity. These materials have applications in electronics and nanotechnology .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves the inhibition of enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture used for fluid replacement
Uniqueness
Compared to similar compounds, (2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23BrN4OS |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2E)-5-[(4-bromophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23BrN4OS/c1-4-13-27-21(28)20(14-16-5-9-18(23)10-6-16)29-22(27)25-24-15-17-7-11-19(12-8-17)26(2)3/h4-12,15,20H,1,13-14H2,2-3H3/b24-15+,25-22+ |
InChI Key |
NLAQGABMAHIAPH-HYYQVNHTSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\N(C(=O)C(S2)CC3=CC=C(C=C3)Br)CC=C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Br)CC=C |
Origin of Product |
United States |
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